
Granisetron
Overview
Description
Granisetron is a selective 5-hydroxytryptamine-3 (5-HT₃) receptor antagonist primarily used to prevent chemotherapy-induced nausea and vomiting (CINV), postoperative nausea and vomiting (PONV), and radiotherapy-induced emesis. It works by blocking serotonin binding to 5-HT₃ receptors in the vagal nerve terminals and the chemoreceptor trigger zone, thereby inhibiting the vomiting reflex. This compound is available in intravenous (IV), oral, and transdermal formulations, with a pharmacokinetic profile characterized by a prolonged elimination half-life (9–12 hours in cancer patients) and reduced clearance compared to healthy individuals . Clinical trials demonstrate its efficacy across multiple chemotherapy cycles and patient populations, including children, with a favorable tolerability profile dominated by mild adverse events such as headache (14% incidence) and constipation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Granisetron can be synthesized through a series of chemical reactions involving intermediates such as pseudo-pomegranate rine alkali and 3-high tropine ketoxime . The synthesis involves:
- Performing a Mannich reaction on acetone dicarboxylic acid to obtain pseudo-pomegranate rine alkali.
- Reacting the pseudo-pomegranate rine alkali with hydroxylamine to prepare 3-high tropine ketoxime.
- Catalytic reduction of 3-high tropine ketoxime using red aluminum and Lewis acid or Raney nickel to obtain 3 alpha-high tropine alkylamine, which is then used to prepare this compound .
Industrial Production Methods
The industrial production of this compound hydrochloride injection involves dissolving this compound hydrochloride, a pH regulator, an isotonic regulator, and a stabilizer in water for injection to prepare a primary solution. The pH of the solution is adjusted to 4.5 to 6.5, and the solution is filtered using a microporous membrane. The filtered solution is then filled, sealed, and sterilized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Granisetron undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include hydroxylamine, red aluminum, Lewis acid, and Raney nickel . The reactions typically occur under controlled conditions, such as specific temperatures and pH levels.
Major Products Formed
The major product formed from these reactions is this compound itself, which is then converted into its hydrochloride form for medical use .
Scientific Research Applications
Introduction to Granisetron
This compound is a selective serotonin 5-HT3 receptor antagonist primarily used to prevent nausea and vomiting associated with chemotherapy, radiation therapy, and surgery. Its efficacy in managing these symptoms has made it an essential component of antiemetic therapy in oncology and postoperative care. This article explores the diverse applications of this compound, focusing on its clinical uses, emerging research, and potential new applications.
Chemotherapy-Induced Nausea and Vomiting (CINV)
This compound is widely recognized for its role in preventing CINV. It is effective against both acute and delayed nausea and vomiting caused by highly emetogenic chemotherapy regimens. Clinical trials have demonstrated that this compound significantly reduces the incidence of nausea compared to placebo, making it a standard treatment option for patients undergoing chemotherapy .
Table 1: Efficacy of this compound in CINV
Study Type | Population Size | Emetogenic Potential | This compound Dosage | Outcome Measure |
---|---|---|---|---|
Phase II/III Trials | 800+ patients | Moderate to High | 2 mg orally daily | Reduced nausea incidence |
Randomized Trials | 300+ patients | High | Transdermal patch | Similar efficacy to oral form |
Postoperative Nausea and Vomiting (PONV)
This compound is also employed to prevent PONV, which can significantly affect recovery after surgery. Studies have shown that administering this compound before anesthesia can effectively minimize the risk of postoperative nausea . The drug's long half-life allows for sustained antiemetic effects, making it suitable for this application.
Chronic Pain Management
Recent research has indicated that this compound may possess analgesic properties beyond its antiemetic effects. A study comparing this compound with lidocaine showed that this compound could reduce pain sensitivity in facial skin, suggesting its potential use as a local anesthetic . This finding opens avenues for exploring this compound's role in pain management protocols.
Table 2: Comparison of this compound and Lidocaine in Pain Management
Parameter | This compound | Lidocaine |
---|---|---|
Duration of Effect | Longer | Shorter |
Pain Threshold Reduction | Moderate | Significant |
Side Effects | Minimal swelling | Facial distortion possible |
Transdermal Delivery Systems
The development of transdermal this compound patches represents a significant advancement in drug delivery methods. These patches provide a continuous release of this compound over several days, maintaining stable plasma concentrations and improving patient adherence . Clinical trials have shown that transdermal this compound is as effective as oral formulations in preventing CINV.
Potential Use in Other Conditions
Research is ongoing into the use of this compound for conditions such as irritable bowel syndrome (IBS) and migraines. Preliminary studies suggest that its action on serotonin receptors may help alleviate symptoms associated with these disorders . However, further clinical trials are necessary to establish its efficacy and safety in these contexts.
Case Study 1: this compound in Chemotherapy Patients
A clinical trial involving over 800 cancer patients receiving highly emetogenic chemotherapy demonstrated that those treated with this compound experienced significantly lower rates of nausea compared to those receiving placebo. The trial highlighted the drug's effectiveness in both acute and delayed phases of CINV .
Case Study 2: Local Anesthetic Properties
In a randomized controlled trial comparing this compound with lidocaine for facial pain management, results indicated that while lidocaine provided a more pronounced immediate effect, this compound offered longer-lasting relief without significant side effects such as facial swelling . This suggests potential for its use as an alternative local anesthetic.
Mechanism of Action
Granisetron exerts its effects by selectively inhibiting the 5-HT3 receptors, which are involved in the transmission of signals that trigger nausea and vomiting . By blocking these receptors, this compound prevents the binding of serotonin, thereby reducing the activity of the vagus nerve and the vomiting center in the medulla oblongata .
Comparison with Similar Compounds
Efficacy in CINV Prevention
Granisetron is compared with other 5-HT₃ antagonists, including ondansetron, palonosetron, dolasetron, and tropisetron, as well as non-5-HT₃ antiemetics like metoclopramide and chlorpromazine:
- 5-HT₃ Antagonists: Palonosetron: In cisplatin-based chemotherapy, this compound combined with aprepitant and dexamethasone showed comparable complete response (CR) and complete protection (CP) rates to palonosetron-based regimens (Table 4 in ). Ondansetron: At equivalent doses, this compound and ondansetron exhibit similar efficacy in acute CINV prevention. However, ondansetron’s shorter half-life (~4 hours) necessitates more frequent dosing . Tropisetron: While both block 5-HT₃ receptors, tropisetron also activates α7 nicotinic acetylcholine receptors (α7nAChR), a property absent in this compound. This difference may explain tropisetron’s additional analgesic effects but also its broader off-target risks .
- Non-5-HT₃ Antagonists: Metoclopramide: this compound outperforms high-dose metoclopramide in cisplatin-induced emesis control (CR: 63% vs. 49%, p < 0.05) with fewer extrapyramidal side effects . Chlorpromazine: In cytostatic therapy, this compound achieved superior emesis control (92.9% CR) compared to chlorpromazine/dexamethasone combinations (65% CR), with better tolerability .
Pharmacokinetic and Pharmacodynamic Differences
- Binding Affinity: Palonosetron has the highest potency (Ki = 0.06 nM), followed by this compound (Ki = 0.26 nM) and ondansetron (Ki = 1.3 nM) .
- Formulations :
- Transdermal this compound (GTDS) : Provides 7-day continuous delivery, matching oral this compound’s efficacy in multi-day chemotherapy. Plasma exposure is comparable to 2 mg/day oral dosing .
- APF530 (Sustained-Release this compound) : A single subcutaneous dose maintains therapeutic levels for >120 hours, outperforming IV this compound’s 8.95-hour half-life in acute and delayed CINV .
Key Research Findings
Q & A
Basic Research Questions
Q. What experimental models are optimal for assessing Granisetron’s antiemetic efficacy in preclinical studies?
- Methodological Guidance : Use in vivo models (e.g., cisplatin-induced emesis in ferrets or shrews) to replicate chemotherapy-induced nausea. Monitor parameters like latency to emesis, frequency of retching, and neurotransmitter levels (e.g., serotonin in the area postrema) . For in vitro studies, employ 5-HT₃ receptor binding assays using radiolabeled ligands (e.g., [³H]-Granisetron) to quantify receptor affinity .
Q. How can researchers design clinical trials to compare this compound’s efficacy with other 5-HT₃ antagonists?
- Methodological Guidance : Implement randomized, double-blind, crossover trials with standardized metrics (e.g., Complete Response Rate [CRR] within 24 hours post-chemotherapy). Stratify cohorts by emetogenic risk (e.g., HEC vs. MEC regimens) and control for confounders like CYP450 polymorphisms affecting pharmacokinetics .
Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships?
- Methodological Guidance : Apply nonlinear regression (e.g., sigmoidal Emax models) to EC₅₀ calculations. For population variability, use mixed-effects modeling (e.g., NONMEM) to account for covariates like renal/hepatic impairment .
Advanced Research Questions
Q. Why do some studies report conflicting results on this compound’s efficacy in pediatric populations?
- Methodological Guidance : Investigate confounding variables such as:
- Pharmacogenomic factors : Polymorphisms in CYP3A4/5 or ABCB1 genes altering metabolism or blood-brain barrier penetration .
- Trial design limitations : Small sample sizes, inconsistent emetogenicity classification, or inadequate control of adjuvant therapies (e.g., dexamethasone) .
Q. How can researchers elucidate this compound’s off-target effects in non-emetic contexts (e.g., neuropathic pain)?
- Methodological Guidance :
- In silico screening : Use molecular docking simulations to predict interactions with non-5-HT₃ targets (e.g., TRPV1 channels) .
- Functional assays : Validate findings via patch-clamp electrophysiology or calcium imaging in dorsal root ganglion neurons .
- Ethical considerations : Ensure animal models align with ARRIVE guidelines for translational relevance .
Q. What mechanisms underlie this compound’s variable pharmacokinetics in obese patients?
- Methodological Guidance :
- Population PK studies : Collect serial plasma samples to calculate volume of distribution (Vd) and clearance (CL) adjusted for lean body mass .
- Tissue distribution analysis : Use LC-MS/MS to quantify drug concentrations in adipose tissue and correlate with plasma levels .
Q. Data Analysis & Replication
Q. How should researchers address reproducibility challenges in this compound’s receptor-binding studies?
- Methodological Guidance :
- Standardize protocols : Use identical buffer conditions (pH 7.4, 25°C) and receptor sources (e.g., recombinant human 5-HT₃A vs. 5-HT₃AB isoforms) .
- Report negative data : Publish nonsignificant findings to mitigate publication bias .
Q. What strategies improve the detection of this compound’s long-term adverse effects (e.g., QT prolongation)?
- Methodological Guidance :
- Post-marketing surveillance : Leverage FAERS or WHO Vigibase databases for signal detection.
- In vitro cardiotoxicity assays : Use hiPSC-derived cardiomyocytes with impedance-based contractility monitoring .
Q. Ethical & Translational Considerations
Q. How can ethical guidelines be integrated into studies exploring this compound’s use in palliative care?
- Methodological Guidance :
- Informed consent : Adapt protocols for cognitively impaired patients (e.g., proxy consent with ethics committee oversight) .
- Benefit-risk frameworks : Use QALY assessments to justify off-label use in terminal patients .
Q. What methodologies validate this compound’s stability in novel formulations (e.g., transdermal patches)?
- Methodological Guidance :
- Accelerated stability testing : Conduct HPLC-based assays under ICH Q1A(R2) conditions (40°C/75% RH for 6 months) .
- Excipient compatibility : Use DSC/TGA to screen for interactions with penetration enhancers (e.g., oleic acid) .
Properties
IUPAC Name |
1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/t12?,13-,14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWNKCLOYSRHCJ-AGUYFDCRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
107007-99-8 (mono-hydrochloride) | |
Record name | Granisetron [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109889090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0023111 | |
Record name | Granisetron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Granisetron is a potent, selective antagonist of 5-HT3 receptors. The antiemetic activity of the drug is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract). This inhibition of 5-HT3 receptors in turn inhibits the visceral afferent stimulation of the vomiting center, likely indirectly at the level of the area postrema, as well as through direct inhibition of serotonin activity within the area postrema and the chemoreceptor trigger zone. | |
Record name | Granisetron | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00889 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
109889-09-0 | |
Record name | Granisetron [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109889090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Granisetron | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00889 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Granisetron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-7-yl)indazole-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GRANISETRON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZG3J2MCOL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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